

# An In-depth Technical Guide to 2-Iodopentane (CAS 637-97-8)

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## Compound of Interest

Compound Name: **2-Iodopentane**

Cat. No.: **B127505**

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## Abstract

This technical guide provides a comprehensive overview of **2-Iodopentane** (CAS: 637-97-8), a secondary alkyl iodide crucial to various fields of organic synthesis. As a versatile chemical intermediate, its utility spans the creation of complex molecular architectures and the introduction of specific functional groups. This document details its physicochemical properties, spectroscopic data, established synthesis protocols, key chemical reactions, and safety information. The content is structured to serve as a practical resource for professionals in research, development, and pharmaceutical sciences, offering detailed experimental procedures and visual representations of chemical pathways to facilitate its application in the laboratory.

## Core Chemical and Physical Properties

**2-Iodopentane**, also known as sec-amyl iodide, is an organic compound classified as a haloalkane.<sup>[1]</sup> Its molecular formula is C<sub>5</sub>H<sub>11</sub>I.<sup>[1][2][3]</sup> Structurally, it is a five-carbon straight-chain alkane with an iodine atom attached to the second carbon, which defines it as a secondary alkyl halide.<sup>[1][2]</sup> This structural feature is paramount as it dictates the compound's reactivity, particularly in substitution and elimination reactions.<sup>[2]</sup> The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group and making iodoalkanes like **2-Iodopentane** highly reactive compared to their

bromo- and chloro-analogs.[\[2\]](#) It is typically a colorless liquid at room temperature with a characteristic odor.[\[1\]](#)

## Table 1: Physicochemical Properties of 2-Iodopentane

| Property                              | Value  | Reference   |
|---------------------------------------|--|---|
| CAS Number                            | 637-97-8   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula                     | C <sub>5</sub> H <sub>11</sub> I   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 198.05 g/mol   | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Boiling Point                         | 146.6 °C at 760 mmHg   | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Density                               | 1.52 g/cm <sup>3</sup>   | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Refractive Index (n <sub>20/D</sub> ) | 1.497  | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a>                     |
| Melting Point                         | -85.6 °C (estimate)  | <a href="#">[7]</a>   |
| Flash Point                           | 44.6 °C  | <a href="#">[5]</a> <a href="#">[7]</a>   |
| Vapor Pressure                        | 5.82 mmHg at 25 °C   | <a href="#">[5]</a> <a href="#">[7]</a>   |
| Solubility                            | Slightly soluble in water; highly soluble in organic solvents like ethanol, ether, and chloroform. | <a href="#">[2]</a> <a href="#">[7]</a>   |
| XLogP3                                | 3.4  | <a href="#">[7]</a> <a href="#">[8]</a>   |

## Spectroscopic Profile

The structural identification and purity assessment of **2-Iodopentane** rely on standard spectroscopic techniques. The following table summarizes key spectral data.

## Table 2: Spectroscopic Data for 2-Iodopentane

| Technique                        | Data Highlights  | Reference      |
|----------------------------------|--|----------------|
| Mass Spectrometry (MS)           | Electron ionization mass spectra are available in the NIST database. A notable fragment ion peak may be observed at $m/z = 183$ .    | [4][9][10]     |
| Infrared (IR) Spectroscopy       | Vapor phase IR spectra are available. A characteristic C-I stretching vibration absorption is expected around $500\text{ cm}^{-1}$ . | [4][9][11][12] |
| $^{13}\text{C}$ NMR Spectroscopy | Spectral data has been reported and is available in databases.   | [4]            |
| Kovats Retention Index           | Semi-standard non-polar: 873, 864.8; Standard polar: 1177, 1092.   | [4]            |

## Synthesis of 2-Iodopentane

**2-Iodopentane** can be synthesized through several established routes, primarily involving nucleophilic substitution on a suitable precursor. The most common laboratory methods start from 2-pentanol or involve a halogen exchange from 2-bromopentane.

## Established Synthetic Routes

- From 2-Pentanol: The hydroxyl group of 2-pentanol can be substituted with iodine using various reagents. A common method involves using a combination of iodine with a phosphorus-containing compound like triphenylphosphine.[2] This reaction proceeds through the formation of an iodophosphonium intermediate which is then susceptible to nucleophilic attack.[2]
- From 2-Bromopentane (Finkelstein Reaction): This is a classic halogen exchange reaction where the bromine atom is displaced by an iodide ion, typically from a salt like sodium iodide

(NaI) in a suitable solvent such as acetone. A reported synthesis using an iodide source in water with a phase-transfer catalyst at 110 °C gave a 38% yield.[7]

## Experimental Protocol: Synthesis from (±)-2-Pentanol

This protocol is based on a reported method for the iodination of alcohols using triphenylphosphine and iodine.[7]

### Materials:

- (±)-2-Pentanol
- Triphenylphosphine (PPh<sub>3</sub>)
- Iodine (I<sub>2</sub>)
- 1H-Imidazole
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), dissolve triphenylphosphine and 1H-imidazole in anhydrous dichloromethane.
- Cool the flask to 0 °C using an ice bath.
- Slowly add solid iodine (I<sub>2</sub>) to the stirred solution. The mixture will turn into a dark brown slurry.
- Add (±)-2-pentanol dropwise to the reaction mixture at 0 °C.

- Allow the reaction to stir at 0 °C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine. The color should fade to pale yellow or colorless.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation to yield pure **2-Iodopentane**. A literature yield for this type of reaction is reported to be around 32%.<sup>[7]</sup>



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Caption: Workflow for the synthesis of **2-Iodopentane** from 2-Pentanol.

## Chemical Reactivity and Synthetic Applications

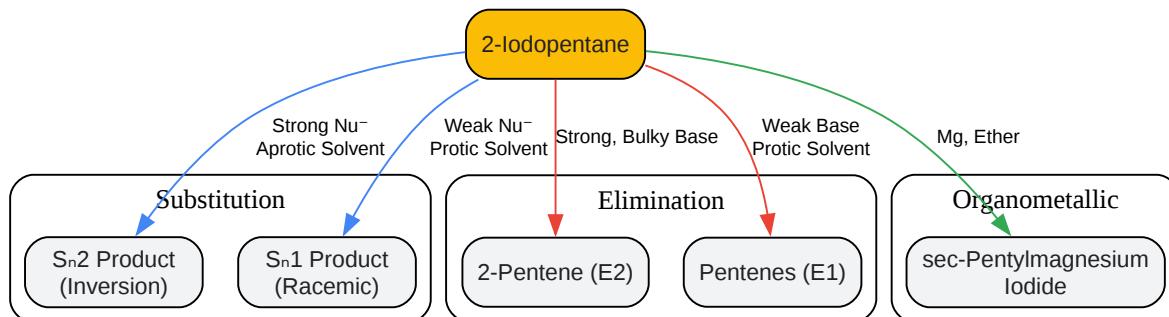
As a secondary alkyl iodide, **2-Iodopentane** is a versatile substrate capable of participating in a range of reactions, making it a valuable building block in complex organic synthesis.<sup>[2]</sup>

## Key Reaction Pathways

- Nucleophilic Substitution (S<sub>n</sub>1/S<sub>n</sub>2): Due to its secondary nature, **2-Iodopentane** can undergo both S<sub>n</sub>1 and S<sub>n</sub>2 reactions. The dominant pathway is determined by the reaction conditions, including the strength of the nucleophile, the solvent polarity, and the

temperature.[2] Strong, unhindered nucleophiles in polar aprotic solvents favor the  $S_N2$  pathway, while weak nucleophiles in polar protic solvents favor the  $S_N1$  pathway.

- Elimination (E1/E2): Competition with substitution is common. Strong, bulky bases favor the E2 mechanism, leading to the formation of pentene isomers (primarily 2-pentene by Zaitsev's rule).[2] E1 reactions can occur under conditions that also favor  $S_N1$  reactions.
- Organometallic Formations: **2-Iodopentane** is a key precursor for forming organometallic reagents.[2] The most common is the Grignard reagent, sec-pentylmagnesium iodide, formed by reacting **2-Iodopentane** with magnesium metal. This nucleophilic reagent is invaluable for creating new carbon-carbon bonds.[2] For instance, its reaction with carbon dioxide followed by an acidic workup yields 2-methylhexanoic acid.[2]
- Radical Reactions: The relatively weak C-I bond can undergo homolytic cleavage when exposed to initiators like UV light, forming a highly reactive 2-pentyl radical.[2]



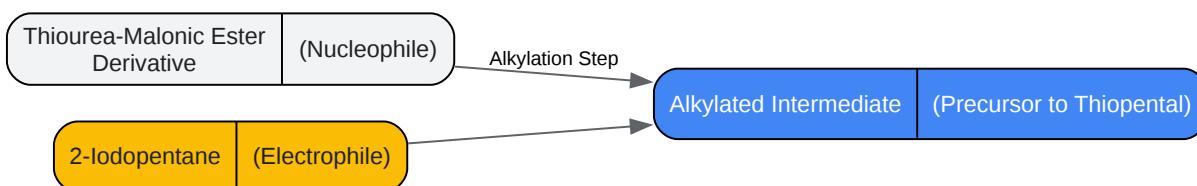
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Caption: Major reaction pathways available to **2-Iodopentane**.

## Application in Drug Development

While a versatile building block, the direct application of **2-Iodopentane** in final drug structures is less common than its use as an intermediate. Its primary role is in the alkylation of nucleophilic substrates to build out the carbon skeleton of a target molecule.

A notable example is its use as a reagent in the synthesis of Thiopental, a barbiturate drug used for the induction of anesthesia.<sup>[7]</sup> In this synthesis, **2-iodopentane** acts as an electrophile to alkylate a key intermediate, introducing the sec-pentyl side chain that is characteristic of the final drug molecule.



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Caption: Role of **2-Iodopentane** in the synthesis of a Thiopental precursor.

## Safety and Handling

**2-Iodopentane** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is flammable and harmful if ingested or inhaled.<sup>[4]</sup> It is also a skin and severe eye irritant.<sup>[4]</sup>

### Table 3: GHS Hazard Information for 2-Iodopentane

| Pictogram(s) | Hazard Statement(s)   |
|--------------|---|
|              | DangerH226: Flammable liquid and vapor. <sup>[4]</sup>  |
|              | H302: Harmful if swallowed. <sup>[4]</sup>  |
|              | H315: Causes skin irritation. <sup>[4]</sup>  |
|              | H318: Causes serious eye damage. <sup>[4]</sup>   |
|              | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. <sup>[4]</sup> |
|              | H335: May cause respiratory irritation. <sup>[4]</sup>  |

- Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

## Conclusion

**2-Iodopentane** (CAS 637-97-8) is a highly reactive and synthetically useful secondary alkyl iodide. Its value lies in the lability of the carbon-iodine bond, which allows it to serve as an excellent substrate in a wide array of nucleophilic substitution, elimination, and organometallic reactions. For researchers and professionals in drug development, **2-Iodopentane** serves as a key building block for constructing complex organic molecules, enabling the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

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